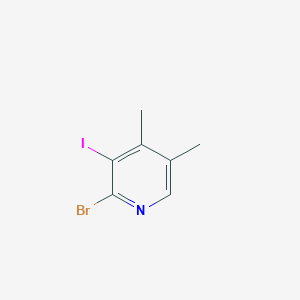
2-Bromo-3-iodo-4,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-iodo-4,5-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 2nd and 3rd positions, respectively, and methyl groups at the 4th and 5th positions on the pyridine ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 4,5-dimethylpyridine. The process begins with the bromination of 4,5-dimethylpyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. This is followed by iodination using iodine or an iodinating agent such as iodine monochloride (ICl) to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, temperature control, and purification methods are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-iodo-4,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the halogen atoms.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF), are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
2-Bromo-3-iodo-4,5-dimethylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-iodo-4,5-dimethylpyridine depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . The exact molecular pathways involved vary based on the target and the context of the study.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 2-Bromo-4,5-dimethylpyridine
Comparison: Compared to similar compounds, 2-Bromo-3-iodo-4,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. For instance, the presence of both bromine and iodine atoms allows for selective functionalization and diverse chemical transformations .
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
2-bromo-3-iodo-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
Clé InChI |
PWUUQNQWJRMLMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



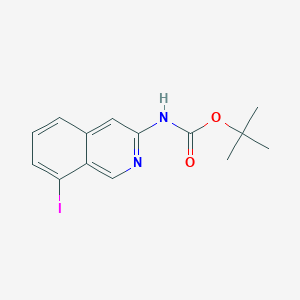
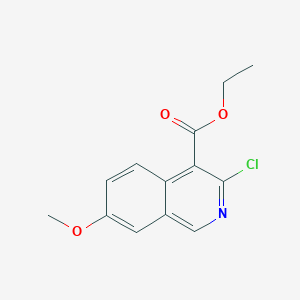
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)

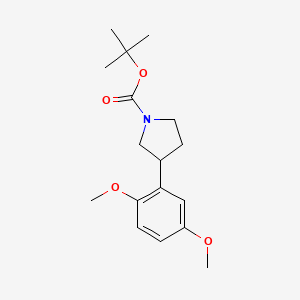
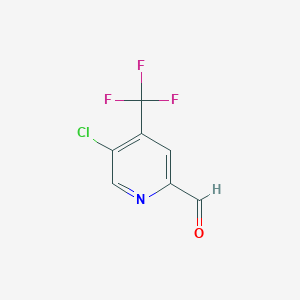

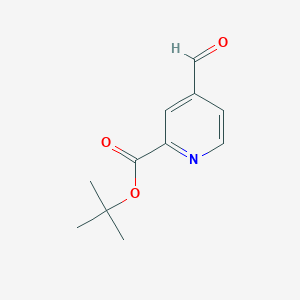
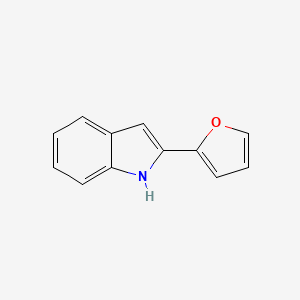
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)

![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
